molecular formula C7H10N2O B8735642 (5,6-Dimethylpyrazin-2-yl)methanol

(5,6-Dimethylpyrazin-2-yl)methanol

Cat. No. B8735642
M. Wt: 138.17 g/mol
InChI Key: JQYGKXNNSAWQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08969349B2

Procedure details

To a solution of methyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride (340 mg, 1.68 mmol) in water (10 mL) was added sodium borohydride (320 mg, 8.4 mmol) in 5 portions at 0° C. Then the mixture was allowed to warm to room temperature and stirred for 16 h. The solvent was then removed under reduced pressure, chloroform (30 mL) was added, the mixture was filtered, and the filtrate was concentrated under reduced pressure to give an off yellow solid (125 mg). MS (ESI): m/z 139.1 [M+H]+.
Name
methyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[N:4]=[CH:5][C:6]([C:10](OC)=[O:11])=[N:7][C:8]=1[CH3:9].[BH4-].[Na+]>O>[CH3:2][C:3]1[N:4]=[CH:5][C:6]([CH2:10][OH:11])=[N:7][C:8]=1[CH3:9] |f:0.1,2.3|

Inputs

Step One
Name
methyl 5,6-dimethylpyrazine-2-carboxylate hydrochloride
Quantity
340 mg
Type
reactant
Smiles
Cl.CC=1N=CC(=NC1C)C(=O)OC
Name
Quantity
320 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure, chloroform (30 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1N=CC(=NC1C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 125 mg
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.